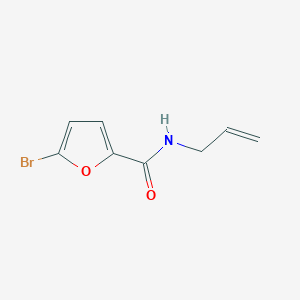

N-Allyl-5-bromo-2-furamide

Description

Context of Furamide Chemistry in Contemporary Research

Furan (B31954) derivatives represent a vital class of heterocyclic compounds that are a cornerstone of significant research in medicinal and materials chemistry. researchgate.netderpharmachemica.com The furan nucleus, a five-membered aromatic ring with one oxygen atom, is a structural component in numerous natural products and synthetically developed molecules with profound biological activities. researchgate.netijabbr.com In the realm of medicinal chemistry, the incorporation of the furan scaffold is a widely used strategy for the development of new therapeutic agents. researchgate.netwisdomlib.org Furan-containing compounds have demonstrated a vast spectrum of pharmacological effects, including antimicrobial (antibacterial, antifungal), anti-inflammatory, analgesic, anticancer, and antiviral properties. ijabbr.comwisdomlib.orgutripoli.edu.ly

The amide functional group linked to a furan ring, creating a furamide, is of particular interest. This structure serves as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and as a key building block in organic synthesis. mdpi.comvulcanchem.com The reactivity of the furan ring, coupled with the structural and hydrogen-bonding capabilities of the amide linkage, allows for the creation of diverse chemical libraries for screening and development. ijabbr.commdpi.com Researchers continuously explore novel furamide derivatives to identify compounds with enhanced efficacy and reduced toxicity for various health conditions. wisdomlib.org

Significance of Halogenated Furan Systems in Chemical Biology and Material Science

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into organic molecules is a fundamental strategy in drug design and material science. Halogenation of furan systems can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov In chemical biology, halogen bonds, which are specific non-covalent interactions where the halogen atom acts as a Lewis acid, are increasingly recognized as crucial for designing potent and selective ligands for protein targets. acs.org

Specifically, brominated furans are valuable intermediates in organic synthesis and have been incorporated into molecules with notable biological activity. The bromine atom at the 5-position of the furan ring, as seen in N-Allyl-5-bromo-2-furamide, is not just a substituent but a reactive handle. It facilitates further molecular elaboration through cross-coupling reactions, allowing for the construction of more complex architectures. mdpi.com Derivatives of 5-bromofuran have been investigated for their potential as antimicrobial and anticancer agents. primescholars.comresearchgate.net In material science, the electronic properties of halogenated heterocycles are harnessed to create advanced materials, including organic semiconductors, polymers, and dyes with specific optical characteristics. mdpi.comslideshare.net The presence of a halogen can improve properties like light fastness in dyes and charge transport in electronic materials. slideshare.net

Historical Perspective of this compound within Furan Derivatives Research

The study of furan derivatives dates back to 1780, with the description of 2-furoic acid. utripoli.edu.ly The investigation of simple halogenated furans began in the late 19th and early 20th centuries, with early chemists exploring methods for their synthesis and characterizing their fundamental reactivity. acs.orgacs.org These foundational studies established key synthetic pathways, such as the bromination of furoic acid to produce 5-bromofuroic acid, a direct precursor for the synthesis of compounds like this compound. mdpi.com

While extensive research exists on the broader class of 5-bromofuran derivatives, this compound itself is primarily documented in the catalogs of chemical suppliers as a research chemical or a synthetic building block. Its emergence is a logical progression from earlier work, reflecting a modern approach in chemical synthesis where readily functionalized scaffolds are prepared for use in combinatorial chemistry and targeted synthesis campaigns. The dual functionality of this compound—the reactive 5-bromo position for cross-coupling and the allyl group for polymerization or further functionalization—makes it a characteristic example of a modern, versatile synthetic intermediate, though specific, dedicated studies on its unique properties or applications are not prominent in historical literature.

Research Gaps and Objectives for this compound Investigations

The primary research gap concerning this compound is the significant lack of published data on its specific biological activities or material properties. While its constituent parts—the halogenated furan and the allyl amide—are well-studied in other molecular contexts, this particular combination remains largely unexplored in academic literature. Its role has been confined to that of a building block, with its own potential yet to be characterized.

Future research objectives for this compound should therefore focus on filling this knowledge void. Key investigations could include:

Biological Screening: Systematic evaluation of its activity against a wide range of biological targets, including bacterial and fungal strains, various cancer cell lines, and key enzymes involved in inflammatory diseases. This would ascertain if the compound itself possesses any therapeutic potential.

Synthetic Derivatization: Utilizing the compound as a scaffold to synthesize novel series of molecules. The bromine atom can be used for Suzuki, Stille, or Sonogashira coupling reactions, while the allyl group offers a site for reactions like thiol-ene additions or metathesis. The resulting compounds could then be screened for biological activity.

Polymer Chemistry: Investigating the allyl group's potential for polymerization to create novel polymers. The presence of the bromo-furan moiety in the polymer backbone could impart unique thermal, electronic, or optical properties to the resulting material.

Physicochemical Characterization: A detailed study of its electronic properties, stability, and conformation to provide a baseline for computational modeling and to better predict its behavior in different chemical environments.

Compound Data

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 457938-24-8 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Canonical SMILES | C=CCNCC(=O)C1=CC=C(O1)Br |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-furoic acid |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-prop-2-enylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWEEWJVDCIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391645 | |

| Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457938-24-8 | |

| Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allyl 5 Bromo 2 Furamide and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a 5-bromo-2-furamide (B1330254) synthon and an allylic amine synthon.

Synthesis of 5-Bromo-2-furamide and its Precursors

The journey to 5-bromo-2-furamide begins with the synthesis and functionalization of the furan (B31954) ring. A common starting material is 2-furoic acid, which can be derived from the oxidation of furfural.

Bromination of the Furan Ring: The critical step is the regioselective bromination at the 5-position of the furan ring. This is often achieved by treating a 2-furoic acid derivative with a suitable brominating agent. For instance, methyl 2-furoate can be brominated using bromine at elevated temperatures to yield methyl 5-bromo-2-furoate. Another approach involves the bromination of 2-furfural using an ionic liquid like 1-butyl-3-methylimidazolium tribromide, which offers a greener alternative to using molecular bromine directly. nih.govresearchgate.netnih.gov The resulting 5-bromo-2-furfural can then be oxidized to 5-bromo-2-furoic acid.

Formation of Activated Carboxylic Acid Derivatives: To facilitate amide bond formation, 5-bromo-2-furoic acid is typically converted into a more reactive derivative. A standard method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-bromo-2-furoyl chloride. This acyl chloride is a versatile intermediate for subsequent reactions.

Amidation to form 5-Bromo-2-furamide: The final step to obtain the primary amide precursor is the reaction of the activated carboxylic acid derivative with an ammonia (B1221849) source. 5-bromo-2-furoyl chloride can be treated with aqueous or gaseous ammonia to yield 5-bromo-2-furamide. Alternatively, methyl 5-bromo-2-furoate can undergo aminolysis with ammonia, although this typically requires more forcing conditions.

| Precursor Synthesis Step | Reagents & Conditions | Product | Yield (%) |

| Bromination of Furfural | 1-butyl-3-methylimidazolium tribromide, 40°C, 3h | 5-Bromo-2-furfural | 88% |

| Oxidation of 5-Bromo-2-furfural | Oxidizing agent (e.g., KMnO₄) | 5-Bromo-2-furoic acid | Variable |

| Esterification of 5-bromo-2-furoic acid | Methanol, SOCl₂ | Methyl 5-bromo-2-furoate | ~100% |

| Acyl Chloride Formation | 5-Bromo-2-furoic acid, Thionyl chloride, Toluene, Reflux | 5-Bromo-2-furoyl chloride | High |

| Amidation of Acyl Chloride | 5-Bromo-2-furoyl chloride, Ammonia | 5-Bromo-2-furamide | Good |

Preparation of Allylic Amine Synthons

Allylamine (B125299) is the essential synthon required for introducing the N-allyl group. It can be prepared through several established methods. A common industrial synthesis involves the reaction of allyl chloride with ammonia. nih.gov For laboratory-scale preparations, the hydrolysis of allyl isothiocyanate with acids like hydrochloric acid is a well-documented procedure. fishersci.it

| Synthesis Method | Starting Material | Reagents & Conditions | Product |

| Ammonolysis | Allyl chloride | Ammonia, 50-100°C (or with CuCl catalyst at lower temp.) | Allylamine |

| Hydrolysis | Allyl isothiocyanate | 20% Hydrochloric acid, Reflux | Allylamine |

N-Allylation Strategies for Furamides

Once 5-bromo-2-furamide is synthesized, the allyl group can be introduced onto the nitrogen atom. This can be achieved through direct alkylation or more sophisticated metal-catalyzed approaches.

Direct N-Allylation Methods

Direct N-allylation involves the reaction of the 5-bromo-2-furamide anion with an allyl electrophile, typically allyl bromide. atamanchemicals.com The reaction requires a base to deprotonate the amide nitrogen, forming a nucleophilic amidate. The choice of base and solvent is crucial to achieve good yields and prevent side reactions, such as O-allylation. Strong bases like potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (B95107) (THF) are often employed. google.com

| Substrate | Reagents & Conditions | Product |

| 5-Bromo-2-furamide | 1. Base (e.g., NaH, KOtBu) in aprotic solvent (e.g., THF, DMF) 2. Allyl bromide | N-Allyl-5-bromo-2-furamide |

| General Aryl Amide | Allyl bromide, DMSO, KOH | N-Allyl-N-aryl-amide and brominated derivatives |

Data for the general aryl amide represents a related transformation and may not be directly applicable to 5-bromo-2-furamide without optimization. nih.gov

Metal-Catalyzed N-Allylation Approaches

Transition metal catalysis offers a powerful and often milder alternative for forming C-N bonds. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent method for the N-allylation of various nucleophiles, including amides. wikipedia.orgorganic-chemistry.org

In this approach, a palladium(0) catalyst, often supported by a phosphine (B1218219) ligand, reacts with an allylic substrate bearing a leaving group (e.g., allyl acetate (B1210297) or allyl carbonate) to form a η³-allyl palladium complex. wikipedia.org The amide nucleophile, 5-bromo-2-furamide, can then attack this complex to form the N-allylated product. This method can offer high selectivity and tolerance for various functional groups. While direct metal-catalyzed N-allylation of primary amides can be challenging, related reactions on amines are well-established and the principles can be extended. organic-chemistry.org

| Catalytic System | Ligand (if applicable) | Nucleophile | Allyl Source | General Product |

| Palladium(0) | Phosphine Ligands (e.g., Trost ligand) | Amides, Amines | Allyl acetate, Allyl carbonate | N-Allyl derivative |

| Copper(I) | 1,2-Diamine ligands | Amides | Aryl Halides (N-Arylation) | N-Aryl derivative |

| Palladium(II) Acetate | JackiePhos | Secondary Amides | Aryl Chlorides (N-Arylation) | N-Aryl derivative |

The table includes examples of related metal-catalyzed N-arylations to illustrate the scope of transition metal catalysis in amide functionalization. nih.govgoogle.comberkeley.edu

Convergent Synthesis of this compound via Amide Bond Formation

A highly efficient and convergent strategy involves forming the amide bond as the final key step. This approach brings together the two main fragments of the molecule, 5-bromo-2-furoyl chloride and allylamine, late in the synthesis.

This method is an example of a classic acylation reaction. The Schotten-Baumann conditions, which involve reacting an acyl chloride with an amine in the presence of a base (often aqueous sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or diisopropylethylamine in an inert solvent like dichloromethane), are commonly used for this type of transformation. fishersci.it The base neutralizes the hydrogen chloride generated during the reaction, driving it to completion. This method is generally high-yielding and tolerates a wide range of functional groups. A similar one-pot methodology has been successfully applied to synthesize various N-aryl-5-aryl-2-furoyl amides, demonstrating the robustness of this approach for the furoyl amide scaffold. researchgate.net

| Acylating Agent | Amine | Reagents & Conditions | Product |

| 5-Bromo-2-furoyl chloride | Allylamine | Base (e.g., Triethylamine, DIEA), Solvent (e.g., Dichloromethane), 0°C to RT | This compound |

| 5-Aryl-2-furoic acid | Arylamine | Phenylsulfonyl chloride, Phase Transfer Catalyst | N-Aryl-5-aryl-2-furoyl amide |

Acylation Reactions with 2-Furoyl Chloride or Furoic Acid Derivatives

The most direct and common method for the synthesis of this compound is the acylation of allylamine with a suitable 5-bromo-2-furoic acid derivative. The classic Schotten-Baumann reaction conditions are often employed for this type of transformation, typically involving the reaction of an amine with an acyl chloride in the presence of an aqueous base to neutralize the hydrogen chloride byproduct.

The precursor, 5-bromo-2-furoic acid, can be readily converted to the more reactive 5-bromo-2-furoyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of 5-bromo-2-furoyl chloride with allylamine proceeds efficiently, usually in a biphasic system or in a suitable organic solvent with an added base like triethylamine or pyridine (B92270) to act as an acid scavenger.

Reaction Scheme: Synthesis via Acyl Chloride

5-bromo-2-furoyl chloride + Allylamine → this compound + HCl

An alternative approach involves the direct coupling of 5-bromo-2-furoic acid with allylamine using peptide coupling reagents. This method avoids the need to prepare the acyl chloride separately. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activator such as N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions.

Table 1: Comparison of Acylation Methods

| Method | Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl Chloride | 5-bromo-2-furoyl chloride, Allylamine, Base (e.g., Triethylamine) | Dichloromethane, THF | 0 °C to RT | High reactivity, good yields | Requires preparation of acyl chloride, potential for side reactions |

| Carbodiimide Coupling | 5-bromo-2-furoic acid, Allylamine, EDC, NHS | DMF, Dichloromethane | RT | Milder conditions, one-pot procedure | Reagents can be expensive, purification of byproducts |

Diversification of this compound Structure through Post-Synthesis Modifications

The structure of this compound is well-suited for a variety of post-synthesis modifications, allowing for the generation of a library of derivatives. The three main sites for derivatization are the furan ring, the allyl moiety, and the amide linkage.

The bromine atom at the 5-position of the furan ring is a versatile handle for introducing structural diversity, primarily through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the introduction of various aryl, heteroaryl, or alkyl groups by reacting this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology offers a robust way to explore the impact of different substituents on the molecule's properties.

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | N-Allyl-5-phenyl-2-furamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | N-Allyl-5-(4-methoxyphenyl)-2-furamide |

The allyl group's carbon-carbon double bond is a key site for a wide array of chemical transformations. pressbooks.pub

Halogenation: The allylic position is particularly reactive towards radical halogenation. Using N-bromosuccinimide (NBS) with a radical initiator allows for the selective bromination of the carbon adjacent to the double bond. pressbooks.pub Alternatively, addition reactions across the double bond can be achieved with reagents like bromine (Br₂) or chlorine (Cl₂). pressbooks.pub

Oxidation: The double bond can be oxidized to form an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Dihydroxylation to form a diol can be accomplished using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup yields aldehydes or carboxylic acids, respectively.

Reduction: The double bond can be selectively reduced to a propyl group via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Other Additions: Radical additions across the double bond can also be used to form new carbon-carbon bonds. researchgate.net

The amide linkage in this compound is generally stable. However, under certain conditions, it can undergo reactions. Reduction of the amide to a secondary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Hydrolysis of the amide bond, regenerating the carboxylic acid and allylamine, can be performed under strong acidic or basic conditions, although this is typically a less synthetically desirable transformation unless deprotection is the goal.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. For the initial acylation reaction, key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. For instance, in the synthesis of related N-aryl compounds, the choice of base (e.g., Et₃N vs. pyridine) and solvent can significantly impact reaction outcomes. mdpi.com

In the context of post-synthesis modifications, particularly palladium-catalyzed cross-coupling reactions, a systematic optimization of several components is often necessary. nih.gov

Table 3: Parameters for Optimization in Suzuki-Miyaura Coupling

| Parameter | Variables | Rationale |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice of catalyst and its ligands can significantly affect catalytic activity and reaction efficiency. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and nature of the base are critical for the transmetalation step in the catalytic cycle. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Solvent polarity and coordinating ability can influence the solubility of reactants and the stability of catalytic intermediates. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of the desired product.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of safer solvents, minimization of waste, and development of more energy-efficient processes.

One approach is to perform reactions in greener solvents, such as water, ethanol, or supercritical fluids, where possible. For instance, some acylation reactions can be carried out in aqueous systems. Another green strategy is the use of catalytic methods, which reduce the need for stoichiometric reagents and thereby minimize waste. The palladium-catalyzed cross-coupling reactions are a good example of this, as the catalyst is used in small amounts.

Chemical Reactivity and Transformation Mechanisms of N Allyl 5 Bromo 2 Furamide

Reactivity of the Bromine Substituent on the Furan (B31954) Ring

The bromine atom at the C5 position of the furan ring is a key site for functionalization, primarily through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

While furan is an electron-rich aromatic ring, making it generally unreactive toward traditional nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing amide group at the C2 position can facilitate such reactions at the C5 position. The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex youtube.comnih.gov. The departure of the bromide ion then restores the aromaticity of the furan ring.

For a nucleophilic aromatic substitution to occur, the aromatic ring generally needs to be sufficiently electron-deficient, which is achieved by the presence of strong electron-withdrawing groups youtube.comyoutube.com. In the case of N-Allyl-5-bromo-2-furamide, the amide group provides some activation, although it is not as powerful as a nitro group. Therefore, reactions with strong nucleophiles under forcing conditions may be required to achieve substitution. Common nucleophiles for such reactions include alkoxides, amines, and thiolates. The viability of these reactions is often dependent on the specific nucleophile and reaction conditions employed youtube.com.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple organohalides with organoboron compounds using a palladium catalyst and a base libretexts.orgwikipedia.org. Bromofurans have been shown to be effective substrates in these reactions uwindsor.ca.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step libretexts.org. The reactivity of the halide is typically I > Br > Cl wikipedia.org.

Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base libretexts.org.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst libretexts.org.

This reaction is highly versatile, tolerating a wide range of functional groups, and can be used to synthesize a variety of 5-substituted furan derivatives from this compound.

| Reaction | Reagents | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | N-Allyl-5-aryl-2-furamide |

Reactivity of the Furan Ring

The furan ring itself is an aromatic diene system, susceptible to both electrophilic attack and cycloaddition reactions.

Electrophilic Aromatic Substitution Pathways

Furan is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) pearson.compearson.com. Substitution typically occurs preferentially at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (sigma complex) by the ring oxygen pearson.compearson.com.

In this compound, these positions are already occupied. Therefore, further electrophilic substitution will be directed to the C3 or C4 positions. The directing effects of the existing substituents must be considered:

N-Allyl-2-carboxamide group : This is an electron-withdrawing group and acts as a deactivating meta-director. It will therefore direct incoming electrophiles to the C4 position.

Bromine atom : Halogens are deactivating but act as ortho-, para-directors. The bromine at C5 will direct incoming electrophiles to the C3 position (ortho to the bromine and meta to the amide).

The outcome of an EAS reaction will depend on the balance between these competing directing effects and the nature of the electrophile. Generally, the powerful directing effect of the heteroatom reinforces substitution at positions adjacent to it, but this is complicated by the existing substitution pattern. Nitration or sulfonation would likely lead to a mixture of 3- and 4-substituted products uobasrah.edu.iq.

Diels-Alder Reactions and Cycloadditions

The furan ring can act as a conjugated diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings masterorganicchemistry.comkhanacademy.org. In this compound, the diene (furan ring) and the dienophile (N-allyl group) are present in the same molecule, setting the stage for an intramolecular Diels-Alder (IMDA) reaction.

Upon heating, the compound can undergo a smooth IMDA reaction to form a stable oxabicyclo[2.2.1]heptane cycloadduct researchgate.net. Research has shown that the presence of a bromine atom at the C5 position significantly enhances the rate of this intramolecular cyclization. The intramolecular cyclization of a 5-bromo substituted furanyl amide proceeds at a much faster rate and in higher yield compared to its non-brominated counterpart researchgate.net. This rate enhancement is attributed to the electronic effect of the bromine substituent on the furan diene system. The reaction typically forms the exo isomer preferentially researchgate.net.

| Reaction | Conditions | Product |

| Intramolecular Diels-Alder | Thermolysis (80-110 °C) | exo-N-acyl-3-aza-10-oxatricyclo[5.2.1.0¹,⁵]dec-8-ene derivative |

Reactivity of the N-Allyl Moiety

The N-allyl group is a versatile functional group that can undergo a variety of transformations, including isomerization and oxidative cyclization.

Isomerization to Enamides: The double bond of the N-allyl group can be isomerized to form the corresponding enamide (N-propenyl-5-bromo-2-furamide). This transformation is typically catalyzed by transition metal complexes, such as those of ruthenium or iridium nih.govacs.org. The isomerization of N-allyl amides can be highly stereoselective, often favoring the formation of the thermodynamically less stable Z-enamides with exceptional geometric control, depending on the catalyst system used nih.govacs.orgnih.govresearchgate.net. These resulting enamides are valuable synthetic intermediates.

Oxidative Cyclization: The N-allyl amide functionality can undergo intramolecular oxidative cyclization to form various nitrogen-containing heterocycles. In the presence of an oxidant, the allyl group can be attacked by the amide nitrogen or oxygen, leading to the formation of five- or six-membered rings. For example, catalyst-free intramolecular oxidative cyclization can yield 2,5-disubstituted oxazoles nih.gov. Other methods, including electrochemical approaches or the use of iodoarene catalysts, can lead to the formation of halogenated oxazolines and other related structures rsc.orgnih.govchemrxiv.orgacs.org. The specific product formed depends on the reaction conditions and the oxidant employed.

| Reaction | Reagents/Conditions | Product Type |

| Isomerization | Ru or Ir catalyst (e.g., CpRu(CH₃CN)₃PF₆) | Enamide |

| Oxidative Cyclization | Oxidant (e.g., Iodoarene catalyst, electrolysis) | Oxazoline/Oxazole derivative |

Electrophilic Additions to the Alkene (e.g., Halogenation)

The allyl group's carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. A classic example is halogenation, such as the addition of bromine (Br₂) or chlorine (Cl₂).

The generally accepted mechanism for the halogenation of an alkene proceeds through a high-energy intermediate, such as a cyclic halonium ion. wikipedia.org In this process, the halogen molecule (e.g., Br₂) becomes polarized as it approaches the electron-rich double bond. libretexts.org This induced polarization leads to the heterolytic cleavage of the halogen-halogen bond, with one halogen atom acting as an electrophile. libretexts.org This electrophilic halogen atom is attacked by the π-electrons of the alkene, forming a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. wikipedia.org

The reaction is completed by the nucleophilic attack of the remaining bromide anion (Br⁻). This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition product. wikipedia.org The result is a vicinal dihalide, where the two halogen atoms are on adjacent carbons and in a trans configuration relative to each other.

It is important to note that under conditions of low halogen concentration and the presence of a radical initiator, allylic halogenation can compete with electrophilic addition. libretexts.orgopenochem.org This alternative pathway would involve the substitution of a hydrogen atom on the carbon adjacent to the double bond (the allylic position) with a halogen atom. libretexts.orgyoutube.com

Table 1: Key Steps in Electrophilic Halogenation of the Alkene in this compound

| Step | Description | Intermediate/Product |

| 1. Polarization | The approaching halogen molecule (X₂) is polarized by the electron-rich alkene of the allyl group. | Induced dipole in X₂ |

| 2. Formation of Halonium Ion | The π-electrons of the alkene attack the electrophilic halogen, forming a cyclic halonium ion intermediate. | Cyclic halonium ion |

| 3. Nucleophilic Attack | The halide anion (X⁻) attacks one of the carbons of the halonium ion from the backside. | Vicinal dihalide (anti-addition) |

Pericyclic Reactions Involving the Allyl Group

The conjugated system formed by the furan ring and the allyl group in this compound makes it a suitable candidate for intramolecular pericyclic reactions, most notably the Diels-Alder reaction. In this context, the furan acts as the diene and the allyl group's double bond serves as the dienophile.

Research has shown that the intramolecular Diels-Alder reaction of N-alkenyl substituted furanyl amides can proceed smoothly upon thermolysis to yield stable cycloadducts. acs.org A significant finding is that the intramolecular cyclization of a related 5-bromo substituted furanyl amide occurs at a much faster rate and in higher yield compared to the non-brominated analogue. acs.org This rate enhancement is attributed to the electron-withdrawing nature of the bromine atom, which lowers the energy of the furan's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the [4+2] cycloaddition. The electronegativity of the amide portion also plays a role in controlling the cycloaddition. acs.org

The general mechanism for the intramolecular Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. This reaction typically leads to the formation of a bridged bicyclic product.

Table 2: Factors Influencing the Intramolecular Diels-Alder Reaction of this compound

| Factor | Influence on Reactivity | Reference |

| 5-Bromo Substituent | Significantly increases the rate and yield of the reaction. | acs.org |

| Amide Electronegativity | Controls the cycloaddition process. | acs.org |

| Temperature | Thermolysis is typically required to initiate the reaction. | acs.org |

Transformations under Various Catalytic Systems (e.g., MeOTf-catalyzed reactions)

The reactivity of this compound can be further modified and expanded through the use of various catalytic systems. For instance, methyl trifluoromethanesulfonate (MeOTf) is a powerful catalyst known to activate alcohols for direct nucleophilic substitution by amides. acs.orgnih.gov While direct application on this compound has not been detailed, related transformations suggest potential pathways.

MeOTf can catalyze the intramolecular acyl-cyclization of aryl isocyanates, leading to the formation of heterocyclic structures under metal-free conditions. For unsaturated amides, MeOTf could potentially act as a Lewis acid, activating the carbonyl group of the amide towards nucleophilic attack or promoting other cyclization reactions. The proposed mechanism for MeOTf catalysis in some systems involves the in-situ generation of triflic acid (TfOH), which then protonates a functional group, facilitating subsequent reactions. nih.gov

Amide Linkage Reactivity and Stability

The amide bond is generally a very stable functional group due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance gives the C-N bond partial double bond character, restricting rotation and increasing its stability.

In this compound, the electron-withdrawing nature of the 5-bromo-2-furyl group is expected to influence the properties of the adjacent amide linkage. The bromine atom inductively withdraws electron density, which can make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack under harsh conditions (e.g., strong acid or base hydrolysis). However, under normal physiological conditions, the amide bond is expected to be highly stable.

Studies on the hydrolysis of other substituted amides have shown that the rate of hydrolysis can be influenced by the electronic nature of the substituents. For instance, the hydrolysis of succinimides is catalyzed by hydroxide (B78521) ions.

Mechanistic Investigations of Key Transformations

A deeper understanding of the reaction mechanisms of this compound can be achieved through computational and experimental kinetic and thermodynamic studies.

Computational analysis of related α,β-unsaturated amides has revealed the nature of non-covalent interactions that activate the carbonyl group. Similar studies on this compound could provide a detailed picture of the transition state geometries and activation energies for its various transformations, including electrophilic additions and pericyclic reactions.

Experimental kinetic studies are essential for quantifying the rates of reaction and determining the factors that influence them. For the intramolecular Diels-Alder reaction of this compound, kinetic analysis would provide quantitative data on the rate enhancement conferred by the 5-bromo substituent.

Thermodynamic analysis, on the other hand, provides information about the relative stability of reactants, products, and intermediates. For reversible reactions like the furan Diels-Alder, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction are crucial for understanding the position of the equilibrium at different temperatures. Kinetic and thermodynamic data for the hydrolysis of the amide bond under various pH conditions would quantify its stability.

Structural Elucidation and Advanced Characterization of N Allyl 5 Bromo 2 Furamide and Its Analogues

Crystallographic Analysis

Crystallographic Data Refinement and Analysis

The definitive three-dimensional structure of N-Allyl-5-bromo-2-furamide in the solid state would be determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern is collected and the data is refined to generate a detailed crystal structure.

For a compound like this compound, the crystallographic analysis would reveal the planarity of the furan (B31954) ring and the conformation of the N-allyl group relative to the amide plane. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, as well as halogen bonding involving the bromine atom, would be identified and quantified.

Refinement and Analysis:

The collected diffraction data would be processed and the structure solved and refined using specialized software. The refinement process involves minimizing the difference between the observed and calculated structure factors. Key parameters from the refinement, such as the R-factor, would indicate the quality of the final structural model. A comprehensive analysis of the refined structure would provide insights into the molecular geometry and packing in the crystal lattice.

Hypothetical Crystallographic Data for this compound:

The following table presents plausible crystallographic data for this compound, based on data from structurally related organic molecules. mdpi.comvensel.org

| Parameter | Hypothetical Value |

| Chemical Formula | C8H8BrNO2 |

| Formula Weight | 230.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 923.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.654 |

| R-factor (%) | 4.5 |

This is a hypothetical data table for illustrative purposes.

Chiroptical Properties and Stereochemical Investigations

While this compound itself is not chiral, analogues with stereocenters could be investigated using chiroptical techniques. For instance, if a chiral center were introduced in the allyl group, techniques like circular dichroism (CD) spectroscopy would be invaluable for determining the absolute configuration and studying conformational properties in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For a chiral analogue of this compound, the electronic transitions of the furan-amide chromophore would give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the stereocenters, frequently supported by quantum mechanical calculations. nih.govnih.govresearchgate.net

Stereochemical Investigations:

The stereochemistry of reactions involving the allyl group, such as stereoselective cyclization or addition reactions, could be investigated. acs.org The synthesis of enantiomerically pure analogues would allow for the study of their distinct biological activities and interactions. The stereochemical outcome of such reactions can be influenced by various factors, including the choice of catalysts and reaction conditions, leading to the formation of specific diastereomers or enantiomers. nih.govnsf.govrsc.org

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., UHPLC-Q-TOF/MS)

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures. eurekaselect.comresearchgate.net UHPLC provides rapid and high-resolution separation of components, while Q-TOF/MS allows for accurate mass measurements of both the parent ion and its fragment ions, facilitating unambiguous identification. nih.govresearchgate.net

In a typical analysis, a sample containing this compound would be injected into the UHPLC system. The compound would be separated from other components on a chromatographic column and then introduced into the mass spectrometer. The Q-TOF analyzer would provide high-resolution mass spectra, allowing for the determination of the elemental composition of the parent ion.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the protonated molecule of this compound. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. wikipedia.org For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond, loss of the allyl group, and fragmentation of the furan ring. The isotopic pattern due to the presence of bromine (approximately equal abundance of 79Br and 81Br) would be a key diagnostic feature in the mass spectrum. miamioh.eduyoutube.com

Plausible Mass Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity |

| 230/232 | 189/191 | [M+H - C3H5]⁺ (Loss of allyl group) |

| 230/232 | 172/174 | [M+H - C3H5 - OH]⁺ (Subsequent loss of hydroxyl) |

| 230/232 | 144/146 | [C4H2BrCO]⁺ (Fragment of the bromo-furanoyl group) |

| 230/232 | 41 | [C3H5]⁺ (Allyl cation) |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry Studies of N Allyl 5 Bromo 2 Furamide

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Allyl-5-bromo-2-furamide. These methods are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, and to analyze the molecule's energetic landscape.

Density Functional Theory (DFT) Applications for Structural Optimization and Energy Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in finding the molecule's ground-state geometry by minimizing its total energy. researchgate.netresearchgate.net This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a planar furan (B31954) ring, a consequence of its aromatic character. The amide bond also exhibits planarity due to resonance, which creates a partial double bond character between the carbonyl carbon and the nitrogen atom. utexas.eduresearchgate.net The bromine atom, being a substituent on the furan ring, influences the electronic distribution and modestly alters the ring's geometry. The allyl group, attached to the amide nitrogen, introduces conformational flexibility to the molecule.

Illustrative Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C-Br | 1.875 | |

| C=O (Amide) | 1.230 | |

| C-N (Amide) | 1.350 | |

| C-C (Furan) | 1.360 - 1.440 | |

| C-O (Furan) | 1.365 | |

| Bond Angles (°) | ||

| O=C-N | 122.5 | |

| C-N-C (Allyl) | 121.0 | |

| C-C-Br | 128.0 | |

| Dihedral Angles (°) | ||

| C(Furan)-C(Carbonyl)-N-C(Allyl) | 180.0 (trans) / 0.0 (cis) |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments, as direct computational studies on this compound are not extensively available.

Conformational Analysis and Isomer Stability

The presence of the N-allyl group introduces rotational freedom around the C(carbonyl)-N and N-C(allyl) bonds, leading to different spatial arrangements or conformers. Computational analysis can identify various stable conformers and the transition states that connect them on the potential energy surface. nih.gov The relative energies of these conformers determine their population at a given temperature.

For this compound, the most significant conformational isomerism arises from the rotation around the C(carbonyl)-N bond, leading to cis and trans conformations of the amide group. Typically, the trans conformation is energetically more favorable due to reduced steric hindrance. Further conformational possibilities exist due to the rotation of the allyl group. By mapping the potential energy surface, the global minimum energy conformer, which is the most stable arrangement of the molecule, can be identified.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping provide a detailed picture of the electron distribution and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcps.orgepa.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the furan ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be distributed over the conjugated system, including the carbonyl group. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, which quantify the molecule's reactive tendencies.

Illustrative FMO Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I ≈ -EHOMO) | 6.50 |

| Electron Affinity (A ≈ -ELUMO) | 1.20 |

| Electronegativity (χ = (I+A)/2) | 3.85 |

| Chemical Hardness (η = (I-A)/2) | 2.65 |

| Electrophilicity Index (ω = χ²/2η) | 2.79 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically signify electron-rich areas (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The furan oxygen and the bromine atom would also exhibit regions of negative potential. The hydrogen atoms of the amide and allyl groups would show positive potential (blue), indicating their acidic character. This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the sites of chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility at finite temperatures.

Spectroscopic Property Predictions (e.g., 13C NMR Chemical Shifts)

Theoretical predictions of 13C NMR chemical shifts are a powerful tool in computational chemistry for validating molecular structures and understanding their electronic environments. While no specific studies on this compound are available, the general approach involves using quantum mechanical calculations, such as Density Functional Theory (DFT), to compute the magnetic shielding tensors of the carbon atoms in the molecule. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS).

Such a study on this compound would provide valuable insights into the electronic structure of the molecule. The predicted chemical shifts would be highly sensitive to the local geometry and the electron distribution around each carbon atom. For instance, the electronegativity of the bromine atom and the amide group, as well as the conjugation within the furan ring, would significantly influence the 13C NMR spectrum. A comparison between theoretically predicted and experimentally obtained spectra would serve as a rigorous confirmation of the compound's synthesized structure.

Table 1: Hypothetical 13C NMR Chemical Shift Predictions for this compound

| Atom Name | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C9 | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound have been found.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by the demand for new materials in optoelectronics and photonics. Such studies on this compound would aim to calculate its hyperpolarizability, a measure of its NLO response.

Computational methods, again primarily relying on DFT, would be employed to determine the molecule's response to a strong electric field. Key parameters of interest include the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). A high hyperpolarizability value suggests that the material could be effective in applications such as frequency doubling of lasers or in optical switches.

The NLO properties of a molecule like this compound would be dictated by the presence of an electron-donating group (the allyl group) and an electron-withdrawing group (the bromo-furamide moiety), connected by a π-conjugated system (the furan ring). This "push-pull" electronic structure is a common design motif for NLO-active molecules. Theoretical calculations would quantify the efficiency of this intramolecular charge transfer, providing a direct measure of the compound's potential as an NLO material.

Table 2: Hypothetical Non-Linear Optical Property Evaluation for this compound

| Parameter | Predicted Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

| Second-Order Hyperpolarizability (γ) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound have been found.

Biological Activity and Pharmacological Potential of N Allyl 5 Bromo 2 Furamide

Antimicrobial Activity Investigations

The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. Furan-containing compounds have been identified as a promising class of molecules with potential antimicrobial efficacy. The evaluation of N-Allyl-5-bromo-2-furamide for such activity is a critical step in understanding its therapeutic potential.

In vitro antimicrobial screening assays are fundamental first steps in identifying and quantifying the antimicrobial activity of a novel compound. The inhibition zone technique, also known as the Kirby-Bauer or disk diffusion test, is a widely used method for this initial screening. This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit the growth of a specific microorganism.

In this method, a standardized inoculum of a bacterium or fungus is uniformly spread onto the surface of an agar plate. A paper disk impregnated with a known concentration of the test compound, in this case, this compound, is then placed on the agar surface. The plate is incubated under conditions optimal for the microorganism's growth. As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the compound possesses antimicrobial activity, a clear circular area, known as the zone of inhibition, will appear around the disk where the microbial growth has been prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

While specific data for the inhibition zones of this compound against various microbial strains were not available in the reviewed literature, a hypothetical representation of such data is presented in Table 1. This table illustrates how the results from such an assay would be typically recorded, comparing the activity of the test compound against standard antibiotics.

Table 1: Illustrative Antimicrobial Activity of this compound (Inhibition Zone Diameter in mm)

| Microorganism | This compound (µ g/disk ) | Standard Drug (µ g/disk ) |

| Staphylococcus aureus | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Candida albicans | Data not available | Data not available |

Note: The data in this table is illustrative as specific experimental values for this compound were not found in the public domain.

Understanding the mechanism through which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For furan (B31954) derivatives, several mechanisms of action have been proposed, although the specific mechanism for this compound has not been elucidated in the available literature.

Potential mechanisms could involve the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. The furan ring system can also interact with and inhibit essential microbial enzymes or interfere with nucleic acid synthesis, thereby halting replication and growth. Furthermore, some furan derivatives are known to generate reactive oxygen species, which can cause oxidative damage to various cellular components. Determining the precise mechanism of action for this compound would require further detailed biochemical and molecular studies.

Anticancer and Anti-proliferative Studies

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in cancer research. Furan-based compounds have demonstrated promising anti-proliferative activities against various cancer cell lines, prompting the investigation of this compound in this context.

In vitro cytotoxicity assays are essential tools for the initial screening of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

In this assay, cancer cells are seeded in microtiter plates and treated with various concentrations of the test compound. After a specific incubation period, the MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

The sensitivity of different cancer cell lines to a particular compound can vary significantly due to their diverse genetic and molecular profiles. Therefore, it is important to screen a new compound against a panel of human cancer cell lines to identify those that are most sensitive. This information can provide insights into the compound's potential spectrum of activity and may hint at its mechanism of action.

While specific IC50 values for this compound against various human cancer cell lines were not available in the reviewed literature, Table 2 provides a hypothetical representation of how such data would be presented. This table illustrates the potential differential sensitivity of various cancer cell lines to the compound.

Table 2: Illustrative In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 in µM)

| Cancer Cell Line | This compound (IC50 µM) |

| MCF-7 (Breast) | Data not available |

| A549 (Lung) | Data not available |

| HeLa (Cervical) | Data not available |

| HepG2 (Liver) | Data not available |

Note: The data in this table is illustrative as specific experimental values for this compound were not found in the public domain.

Enzyme Inhibition Studies (e.g., Lanosterol 14-α-Demethylase, B-Raf V600E Kinase)

Targeting specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells is a key strategy in drug discovery. The inhibitory potential of this compound against enzymes such as Lanosterol 14-α-demethylase and B-Raf V600E kinase is of significant interest.

Lanosterol 14-α-demethylase is a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, making it a well-established target for antifungal drugs. The B-Raf V600E kinase is a mutated protein that is a driver in many human cancers, particularly melanoma. nih.govnih.gov Inhibitors of this kinase have shown significant clinical success. nih.govnih.gov

The inhibitory activity of a compound against a specific enzyme is typically determined through enzymatic assays. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The results are often expressed as an IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Specific kinetic data for the inhibition of Lanosterol 14-α-demethylase and B-Raf V600E kinase by this compound were not found in the available literature. A hypothetical representation of such enzyme inhibition data is presented in Table 3.

Table 3: Illustrative Enzyme Inhibition Data for this compound

| Enzyme | IC50 (µM) |

| Lanosterol 14-α-Demethylase | Data not available |

| B-Raf V600E Kinase | Data not available |

Note: The data in this table is illustrative as specific experimental values for this compound were not found in the public domain.

Kinetic Characterization of Inhibition

The specific kinetic characterization of enzyme inhibition by this compound is not extensively documented in publicly available scientific literature. Detailed studies outlining its inhibition constant (Ki), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the specific enzymes it targets are not readily found.

In general, the kinetic characterization of an enzyme inhibitor involves determining how the inhibitor affects the enzyme's reaction rate. This is typically achieved through a series of enzyme assays with varying concentrations of the substrate and the inhibitor. The data from these assays are then plotted, often using methods like the Lineweaver-Burk plot, to determine the kinetic parameters.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) of the enzyme, but does not affect the maximum velocity (Vmax).

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. In this case, the Vmax is decreased, but the Km remains unchanged.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km.

Without specific experimental data for this compound, it is not possible to definitively state its mechanism of enzyme inhibition. Further research is required to elucidate the kinetic parameters of its interaction with specific biological targets.

Other Reported Pharmacological Activities of Furan Derivatives

The furan scaffold is a common motif in a wide array of biologically active compounds, and its derivatives have been reported to exhibit a diverse range of pharmacological activities. nih.govnih.govwisdomlib.orgtandfonline.com These activities are attributed to the unique structural and electronic properties of the furan ring. nih.gov

Anti-inflammatory Potential

Furan derivatives have demonstrated significant anti-inflammatory properties in various studies. nih.govwisdomlib.orgijabbr.com The mechanism of their anti-inflammatory action is often linked to their antioxidant activities and their ability to modulate key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govtandfonline.comresearchgate.net Natural furan derivatives, in particular, have been shown to inhibit inflammatory and microbial activity due to their specific structures. nih.gov The presence of the furan ring, along with other functional groups, can contribute to their ability to scavenge free radicals and reduce the production of pro-inflammatory mediators. nih.gov

H3 Receptor Antagonist Activity

Derivatives of furan have been investigated as antagonists of the histamine H3 receptor. nih.gov The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine. wikipedia.org Antagonists of the H3 receptor can increase the release of histamine and other neurotransmitters, leading to stimulant and nootropic effects. wikipedia.org This has led to research into their potential for treating neurodegenerative conditions like Alzheimer's disease. wikipedia.org Some furoxan and furazan analogues have been synthesized and shown to exhibit reversible histamine H3-antagonistic activity. nih.gov Additionally, novel heterocyclic-substituted benzofurans have been identified as potent histamine H3 receptor antagonists with nanomolar potency. nih.gov

Immunomodulatory Effects

Certain furan derivatives have been reported to possess immunomodulatory effects. researchgate.net These compounds can influence the activity of the immune system, although the specific mechanisms are not always fully elucidated. Some studies have suggested that furan derivatives can exert regulatory effects on various cellular activities within the immune system. nih.gov The immunomodulatory properties of some oxazolone derivatives, which can be related to furan structures, have also been investigated. researchgate.net

Potential as Chemical Probes in Biological Systems

Furan derivatives are also being explored for their potential as chemical probes in biological systems. nih.govresearchgate.net Their unique chemical reactivity allows them to be used in the development of molecular probes for identifying and studying biological molecules and processes. nih.govresearchgate.net For instance, a chemical probe containing a furan moiety has been developed to identify natural products containing furan rings through a Diels-Alder cycloaddition reaction. nih.govresearchgate.net This probe includes UV and mass spectrometry tags for easy identification. nih.gov Furthermore, fluorescent furan derivatives have been synthesized and utilized for in vitro and in vivo imaging of cancer cells. nih.gov These probes can selectively accumulate in tumor tissues, allowing for their visualization. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution on Biological Activity and Reactivity

The presence of a bromine atom at the C-5 position of the furan (B31954) ring is a critical structural feature that significantly modulates the compound's electronic, steric, and lipophilic properties. Halogenation is a common strategy in drug design to enhance biological activity, and the effects of bromine in this context are multifaceted.

Electronic Effects : Bromine is an electron-withdrawing group, which influences the electron density of the entire furan ring system. This alteration can affect the molecule's reactivity and its ability to participate in crucial interactions, such as pi-stacking or cation-pi interactions with biological targets. The furan ring itself is known to react violently with bromine at room temperature, indicating the halogen's strong influence on the ring's chemical properties. ijabbr.com

Lipophilicity : The bromine atom significantly increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially leading to improved bioavailability. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.

Halogen Bonding : The bromine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site (like a carbonyl oxygen or an amine nitrogen) on a receptor. This type of interaction can be highly directional and contribute significantly to the binding affinity and selectivity of the ligand.

Steric Influence : The size of the bromine atom can provide beneficial steric bulk, forcing the molecule to adopt a specific conformation that is favorable for binding to a target receptor. Studies on halogenated furanones have shown that such substitutions are key in the design of compounds like quorum sensing inhibitors. nih.gov

Role of the N-Allyl Moiety in Ligand-Receptor Interactions

The N-allyl group [(CH₂)₂CH=CH₂] is a small, unsaturated, and relatively non-polar substituent attached to the amide nitrogen. Its role in ligand-receptor interactions is primarily driven by its size, shape, and the presence of a double bond.

Pi-Interactions : The double bond of the allyl group provides a region of electron density that could potentially engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor or in π-alkyl interactions.

Metabolic Handle : In a physiological environment, the allyl group can be a site for metabolic reactions, such as epoxidation by cytochrome P450 enzymes. This metabolic susceptibility can influence the compound's pharmacokinetic profile, including its duration of action and potential for bioactivation.

Influence of the Furan Ring on Bioactivity Profile

The furan ring is a five-membered aromatic heterocycle that serves as a core scaffold in numerous biologically active compounds. ijabbr.comutripoli.edu.ly Its unique structural and electronic properties make it a valuable component in medicinal chemistry.

Aromatic Scaffold : The planarity and aromaticity of the furan ring provide a rigid structural foundation, which helps in positioning the other functional groups (bromine, amide) in a defined spatial orientation for optimal receptor interaction.

Bioisosterism : The furan ring is often used as a bioisostere for other aromatic systems like benzene (B151609) or thiophene. nih.govnih.gov This allows for the fine-tuning of steric and electronic properties while maintaining the core structural features necessary for biological activity. A wide range of furan derivatives have been synthesized and explored for their therapeutic potential, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly

Hydrogen Bond Acceptor : The oxygen atom within the furan ring is a weak hydrogen bond acceptor, which can form interactions with hydrogen bond donors on a biological target, contributing to binding affinity.

Electron-Rich Nature : The furan nucleus is electron-rich, which allows it to participate in various electronic interactions with biomolecules, potentially facilitating strong binding to enzymes or receptors. ijabbr.com

Analysis of Functional Group Contributions to Overall Activity

The table below summarizes the likely contributions of each functional group.

| Functional Group | Potential Contribution to Biological Activity/Properties |

| 5-Bromine Atom | Increases lipophilicity; acts as a halogen bond donor; modulates electronic properties of the furan ring; provides steric bulk. |

| Furan Ring | Provides a rigid, aromatic scaffold; acts as a bioisostere for other rings; the ring oxygen can be a hydrogen bond acceptor. |

| Amide Linker | Offers structural rigidity; acts as a hydrogen bond donor (N-H) and acceptor (C=O); maintains planarity, crucial for receptor fit. |

| N-Allyl Group | Participates in hydrophobic/van der Waals interactions; offers conformational flexibility; potential for π-interactions via the double bond. |

The amide linker is particularly important, providing a planar, rigid connection that is a common feature in many drugs. It serves as a critical hydrogen bonding unit, with the carbonyl oxygen being a strong hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. This dual capacity is often essential for anchoring a ligand within its binding site. orientjchem.org

Computational SAR/SPR Approaches

Computational methods are invaluable for predicting the SAR and SPR of novel compounds like N-Allyl-5-bromo-2-furamide, guiding further synthesis and optimization efforts.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a set of analogs of this compound, a QSAR model could be developed to predict activity based on calculated molecular descriptors.

Key descriptors likely to be relevant for this class of compounds include:

Lipophilicity Descriptors (e.g., logP): To quantify the effect of substituents on hydrophobicity.

Electronic Descriptors (e.g., HOMO/LUMO energies, partial charges): To model the electronic influence of groups like the bromine atom and the furan ring. mdpi.com

Steric/Topological Descriptors (e.g., Molar Volume, Surface Area, Shape Indices): To account for the size and shape of the molecule and its substituents. researchgate.net

A hypothetical QSAR study might involve synthesizing analogs where the bromine is replaced with other halogens (F, Cl, I), the allyl group is replaced with other alkyl or aryl groups, and evaluating their activity. The resulting data would be used to build a predictive model.

Hypothetical Data for a QSAR Study of Furan Amide Analogs

| Compound | R1 (at C5) | R2 (at N) | logP | Electronic Parameter (σ) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|---|

| Analog 1 | -H | -Allyl | 1.5 | 0.00 | 1.03 | 50.2 |

| Analog 2 | -Br | -Allyl | 2.6 | 0.23 | 6.03 | 15.8 |

| Analog 3 | -Cl | -Allyl | 2.2 | 0.23 | 5.03 | 20.4 |

| Analog 4 | -Br | -Ethyl | 2.4 | 0.23 | 6.03 | 18.1 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore is an abstract representation of these features rather than a depiction of the actual atoms. researchgate.net

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would be crucial for virtual screening of compound libraries to identify other molecules with the potential for similar biological activity.

Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen; Furan Oxygen |

| Hydrogen Bond Donor (HBD) | Amide N-H |

| Aromatic Ring (AR) | Furan Ring |

| Hydrophobic Group (HY) | N-Allyl Group |

This model provides a 3D query that can be used to search large chemical databases for novel scaffolds that match the required spatial and chemical features, thereby accelerating the discovery of new lead compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these orientations is pivotal in predicting the strength of the interaction and the subsequent biological response. For this compound, molecular docking studies are instrumental in identifying key interactions that govern its binding affinity and selectivity towards its protein targets.

Binding Mode Analysis with Target Proteins

Initial literature searches did not yield specific molecular docking studies for this compound against explicitly identified target proteins. The following analysis is therefore based on generalized principles of molecular interactions and data from related furan- and bromo-containing compounds to hypothesize potential binding modes.

The binding mode of this compound within a protein's active site is anticipated to be driven by a combination of its structural features. The furan ring, a five-membered aromatic heterocycle, can participate in various non-covalent interactions. The bromine atom, an electron-withdrawing group, can influence the electronic distribution of the furan ring and may also participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

The allyl group provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of the binding pocket. The amide linkage is a critical feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), making it a key anchor point for interaction with amino acid residues.